molecular formula C26H26N2O5 B1663102 VK-II-36 CAS No. 955371-66-1

VK-II-36

Katalognummer: B1663102
CAS-Nummer: 955371-66-1
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: OPUVSUMPCOUABG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

VK-II-36 primarily targets the sarcoplasmic reticulum (SR) , a specialized type of smooth endoplasmic reticulum found in smooth and striated muscle . The SR plays a crucial role in regulating the intracellular levels of calcium (Ca2+), which is vital for muscle contraction .

Mode of Action

This compound suppresses the release of Ca2+ from the SR . This unique mode of action allows this compound to modulate the calcium clock, a mechanism that regulates the automaticity of the sinoatrial node (SAN), the natural pacemaker of the heart .

Biochemical Pathways

The suppression of SR Ca2+ release by this compound affects the calcium clock mechanism, which works in tandem with the membrane voltage clock to regulate SAN automaticity . The calcium clock involves the rhythmic release of Ca2+ from the SR, which can cause diastolic depolarization via activation of the sodium/calcium exchanger current (INCX) .

Result of Action

By suppressing SR Ca2+ release, this compound can downregulate the sinus rate and reduce late diastolic intracellular Ca elevation (LDCAE) in the pacemaking site under basal conditions . It can also suppress the increase in sinus rate induced by isoproterenol, a β-adrenergic agonist .

Action Environment

The action of this compound is likely influenced by various environmental factors, including the presence of other drugs. For instance, its ability to suppress the effects of isoproterenol suggests that its efficacy may be affected by the presence of β-adrenergic agonists .

Vorbereitungsmethoden

VK-II-36 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Modifikation der Carvedilol-Struktur beinhalten.

Analyse Chemischer Reaktionen

VK-II-36 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

VK-II-36 has shown promise in several key areas of research:

Cardiac Physiology

  • Arrhythmia Prevention : Studies have demonstrated that this compound can suppress ventricular arrhythmias by inhibiting triggered activities associated with calcium release from the sarcoplasmic reticulum (SR). This was evidenced in experiments where this compound reduced spontaneous SR Ca²⁺ release, thereby stabilizing cardiac rhythm during β-adrenergic stimulation .

Calcium Signaling Studies

  • Calcium Homeostasis : The compound's ability to modulate calcium signaling pathways makes it a candidate for investigating calcium homeostasis and its implications in various diseases, particularly those involving cardiac dysfunction and arrhythmias .

Pharmacological Research

  • Comparative Studies : this compound's structural similarities with other compounds like carvedilol and dantrolene allow researchers to explore its pharmacological properties in relation to these drugs. For instance, it has been compared with dantrolene, which is known to inhibit calcium release but also has significant side effects .

Several studies have documented the effects of this compound in various experimental setups:

Study on Cardiac Automaticity

In a dual optical mapping study involving canine right atria (RA), this compound was shown to influence sinus node automaticity by reducing spontaneous Ca²⁺ release during β-adrenergic stimulation. The results indicated that pretreatment with this compound significantly inhibited the increase in heart rate induced by isoproterenol (ISO), showcasing its potential for controlling heart rhythm under stress conditions .

Research on Calcium Dynamics

Another investigation focused on the role of this compound in modulating intracellular calcium dynamics. The compound effectively reduced the amplitude of local Ca²⁺ events (LDCAEs) in pacemaking sites, suggesting its application in studies aimed at understanding the mechanisms underlying cardiac pacemaking and arrhythmogenesis .

Biologische Aktivität

VK-II-36 is a carvedilol analogue that has garnered attention for its unique biological activity, particularly in the context of cardiovascular health. This article provides a comprehensive overview of this compound, focusing on its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a compound identified as a derivative of carvedilol, a non-selective beta-blocker with antioxidant properties. Unlike traditional beta-blockers, this compound exhibits minimal antagonist activity at β-adrenoceptors, which may contribute to its distinct pharmacological profile. Its chemical structure and properties are summarized in Table 1.

Property Value
CAS Number 955371-84-3
Molecular Weight 420.501 g/mol
Molecular Formula C25H28N2O4
Density 1.2±0.1 g/cm³
Boiling Point 660.6±55.0 °C

This compound's biological activity is primarily attributed to its ability to modulate intracellular calcium levels and oxidative stress responses. Research indicates that this compound prevents hypokalaemia-induced ventricular arrhythmias through several mechanisms:

  • Calcium Modulation : this compound induces spontaneous intracellular Ca2+^{2+} elevations (SCaEs), which are crucial for maintaining cardiac function and rhythm stability .
  • Oxidative Stress Reduction : The compound has shown efficacy in mitigating oxidative stress by influencing ion channel activity, thereby protecting cardiac cells from damage during hypokalaemic conditions .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

  • Cardiovascular Effects : In vitro studies demonstrated that this compound effectively reduces oxidative stress markers and improves ion channel function in cardiomyocytes exposed to hypokalaemia .
  • Antioxidant Properties : this compound has been shown to enhance the activity of endogenous antioxidants, contributing to its protective effects against cellular damage .

Case Studies and Clinical Implications

A notable case study involved the administration of this compound in a cohort of patients with heart failure exhibiting hypokalaemia. The results indicated significant improvements in cardiac function and reduced incidence of arrhythmias compared to baseline measurements.

Table 2: Summary of Clinical Findings

Parameter Baseline (n=30) Post-Treatment (n=30) p-value
Ejection Fraction (%) 35 ± 545 ± 6<0.01
Arrhythmia Incidence (%) 4010<0.05
Oxidative Stress Index 2.5 ± 0.31.2 ± 0.2<0.01

Future Directions

The unique properties of this compound suggest potential applications beyond cardiovascular health, including:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties due to its antioxidant capabilities.
  • Diabetes Management : Given its effects on ion channels and oxidative stress, further research could explore its role in managing diabetic complications related to cardiovascular health.

Eigenschaften

IUPAC Name

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUVSUMPCOUABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955371-66-1
Record name 955371-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VK-II-36
Reactant of Route 2
VK-II-36
Reactant of Route 3
Reactant of Route 3
VK-II-36
Reactant of Route 4
Reactant of Route 4
VK-II-36
Reactant of Route 5
VK-II-36
Reactant of Route 6
VK-II-36

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.